molecular formula C20H27N5O3 B2969404 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203275-05-1

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2969404
CAS RN: 1203275-05-1
M. Wt: 385.468
InChI Key: SRKZSNKLUWSAHQ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Radiopharmaceuticals

One research application involves the synthesis of radiopharmaceutical precursors. For instance, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a derivative of the target compound, was synthesized as a precursor for (S)-123I-IBZM, a radiopharmaceutical used in imaging studies (Bobeldijk et al., 1990).

Heterocyclic Compound Synthesis for Pharmacological Activities

The compound's framework serves as a base for synthesizing various heterocyclic compounds with potential pharmacological activities. For example, novel benzodifuranyl derivatives have been synthesized for their anti-inflammatory and analgesic properties, showing significant inhibitory activities (Abu‐Hashem et al., 2020).

Anticancer and Anti-Inflammatory Applications

The chemical structure is utilized in the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, demonstrating cytotoxic effects on specific cancer cell lines (Rahmouni et al., 2016). Additionally, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, showing promising antimicrobial activities (Hossan et al., 2012).

Antipsychotic Drug Research

The compound's analogs have been studied for their potential as antipsychotic agents, exhibiting antidopaminergic properties. For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds showed promise in this regard (Högberg et al., 1990).

Histone Deacetylase Inhibition for Cancer Therapy

Research into histone deacetylase inhibitors for cancer therapy has also utilized derivatives of this compound, demonstrating selective inhibition of specific HDACs and potential as anticancer drugs (Zhou et al., 2008).

Insecticidal and Antibacterial Applications

Additionally, studies on the synthesis of pyrimidine linked pyrazole heterocyclics have explored their insecticidal and antibacterial potential, demonstrating effectiveness against specific insects and microorganisms (Deohate et al., 2020).

properties

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-23-17(13-18(24-14)25-11-4-5-12-25)21-9-10-22-20(26)15-7-6-8-16(27-2)19(15)28-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZSNKLUWSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.